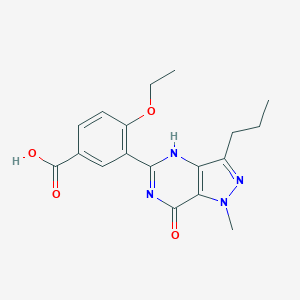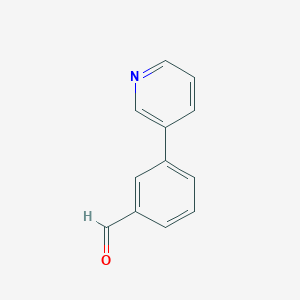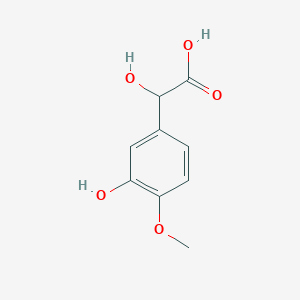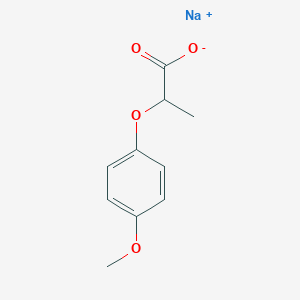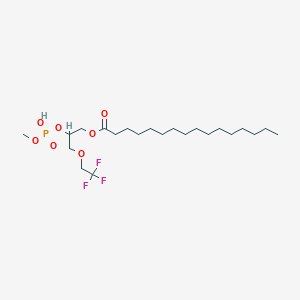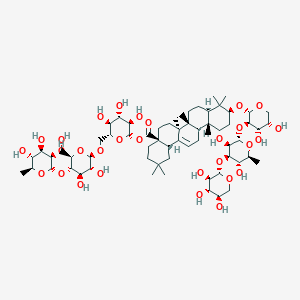
Sieboldianoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sieboldianoside B is a natural compound that has been isolated from the roots of Phytolacca acinosa Roxb. It belongs to the triterpenoid saponin family and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of Sieboldianoside B is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation. In addition, Sieboldianoside B has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Biochemische Und Physiologische Effekte
Sieboldianoside B has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage. It has also been found to reduce the levels of creatinine and blood urea nitrogen, which are markers of kidney damage. In addition, Sieboldianoside B has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sieboldianoside B in lab experiments is that it is a natural compound and has fewer side effects compared to synthetic compounds. Another advantage is that it has been extensively studied for its biological activities. However, one of the limitations is that it is difficult to obtain in large quantities due to its low yield from the roots of Phytolacca acinosa Roxb.
Zukünftige Richtungen
There are several future directions for the study of Sieboldianoside B. One of the directions is to investigate its potential use in the treatment of liver and kidney diseases. Another direction is to investigate its potential use in the treatment of cancer. Furthermore, the mechanism of action of Sieboldianoside B needs to be further elucidated to better understand its biological activities. Finally, more efficient methods for the synthesis of Sieboldianoside B need to be developed to obtain larger quantities for further research.
Conclusion:
In conclusion, Sieboldianoside B is a natural compound that possesses various biological activities. It has been extensively studied for its anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has a protective effect on liver and kidney function and has been used in various scientific research studies to investigate its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Synthesemethoden
Sieboldianoside B can be extracted from the roots of Phytolacca acinosa Roxb using various methods such as solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The extracted compound can then be purified using HPLC to obtain a pure form of Sieboldianoside B.
Wissenschaftliche Forschungsanwendungen
Sieboldianoside B has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have a protective effect on liver and kidney function. Sieboldianoside B has been used in various scientific research studies to investigate its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
152407-00-6 |
|---|---|
Produktname |
Sieboldianoside B |
Molekularformel |
C64H104O29 |
Molekulargewicht |
1337.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |
InChI-Schlüssel |
GROQHEZXWUJYNW-ITUQRZNASA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyme |
oleanolic acid- 3-O-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside sieboldianoside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



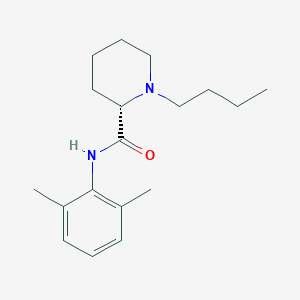
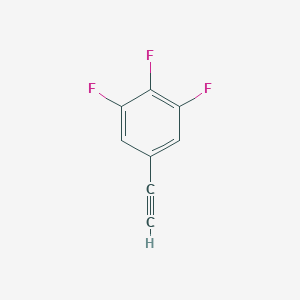
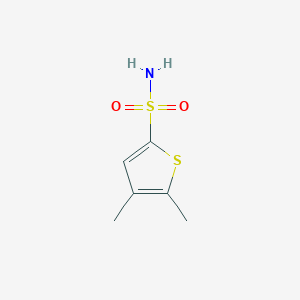
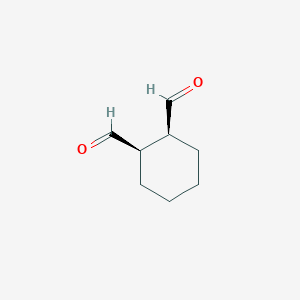
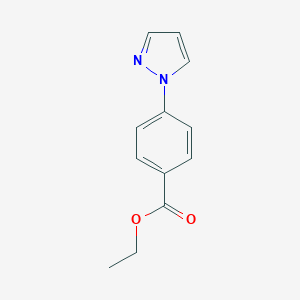
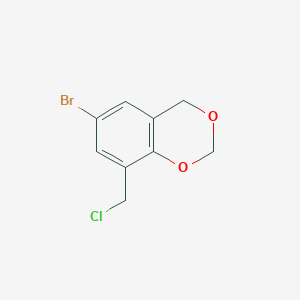
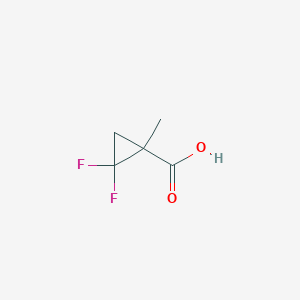
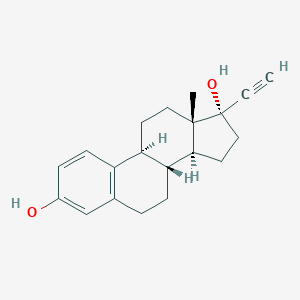
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
